molecular formula C10H12F3N B027024 3-[3-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 104774-87-0

3-[3-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B027024
CAS No.: 104774-87-0
M. Wt: 203.20 g/mol
InChI Key: JMTLMFBJIQWJPW-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]propan-1-amine (CAS: N/A; molecular formula: C₁₀H₁₂F₃N) is a primary alkyl amine featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the meta position and a three-carbon aliphatic chain terminating in an amine group. This compound is a critical intermediate in synthesizing cinacalcet (Sensipar®/Mimpara®), a calcimimetic drug used to treat hyperparathyroidism . Its synthesis via iridium-catalyzed asymmetric reductive amination achieves high yields (96%) and enantiomeric excess (94% ee), underscoring its industrial relevance .

Chemical Reactions Analysis

Types of Reactions

Cinacalcet metabolite M4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrocinnamic acid, hydroxy-hydrocinnamic acid, and dihydrodiols .

Mechanism of Action

Cinacalcet metabolite M4 exerts its effects by increasing the sensitivity of the calcium-sensing receptors to activation by extracellular calcium. This results in the inhibition of parathyroid hormone secretion, leading to a decrease in serum calcium levels . The molecular targets involved include the calcium-sensing receptors on the parathyroid gland .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoromethylphenyl Moieties

2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c)

  • Structure : The trifluoromethyl group is attached to the phenyl ring at the meta position, but the amine is on a secondary carbon (branched chain).
  • Synthesis : Prepared in 61% yield via reductive amination .
  • Properties : Pale yellow oil; molecular weight 204.09 g/mol.

2-Methyl-2-(3-(trifluoromethyl)phenyl)propan-1-amine (16d)

  • Structure : A geminal dimethyl group on the propan-1-amine chain.
  • Properties : Increased steric hindrance may limit metabolic oxidation but reduce solubility .

3,3,3-Trifluoro-1-[3-(trifluoromethyl)phenyl]propan-1-amine

  • Structure : Two trifluoromethyl groups (one on the phenyl ring, one on the aliphatic chain).
  • Properties : Higher molecular weight (257.18 g/mol) and lipophilicity (LogP ≈ 3.5) due to additional fluorine atoms. Boiling point: 195.5°C .
  • Applications: Potential use in fluorinated drug candidates requiring enhanced metabolic stability .

2-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride

  • Structure : Trifluoromethyl group at the para position on the phenyl ring.
  • Key Difference : Para substitution alters electronic effects and receptor affinity compared to meta isomers. Example: Fluoxetine (Prozac®) uses a para-trifluoromethyl group for serotonin reuptake inhibition .

Analogs with Heterocyclic or Extended Aromatic Systems

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

  • Structure : Incorporates a fluorophenyl group and a pyrimidine-imidazole heterocycle.
  • Properties : Molecular weight 311.36 g/mol; enhanced hydrogen-bonding capacity due to imidazole .
  • Applications : Designed for kinase or GPCR targets, leveraging heterocyclic interactions .

3-(3-(Trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine (TAPP)

  • Structure: Phenothiazine core linked to a propan-1-amine chain.
  • Synthesis : Requires acidic deprotection (DCM/TFA) .
  • Applications: Phenothiazine derivatives are explored in antipsychotics and ion channel modulators .

Stereochemical and Regioisomeric Variants

Cinacalcet Diastereomers and Regioisomers

  • Diastereomer Isomer-1/Isomer-2 : Differ in the configuration of the propan-1-amine chain, leading to reduced calcimimetic activity .
  • Regioisomer : Trifluoromethylphenyl group shifted to the naphthyl position in cinacalcet, resulting in 10-fold lower potency .

Comparative Data Table

Compound Molecular Weight (g/mol) Yield (%) Key Structural Feature Application/Activity
3-[3-(Trifluoromethyl)phenyl]propan-1-amine 204.09 96 Linear chain, meta-CF₃ Cinacalcet synthesis
2-(3-(Trifluoromethyl)phenyl)propan-1-amine 204.09 61 Branched chain SAR studies
3,3,3-Trifluoro-1-[3-CF₃-phenyl]propan-1-amine 257.18 N/A Dual CF₃ groups Fluorinated drug candidates
2-(4-CF₃-phenyl)propan-1-amine hydrochloride 245.68 N/A Para-CF₃ SSRI analogs
TAPP 424.14 N/A Phenothiazine core Ion channel modulation

Key Findings and Implications

  • Synthetic Efficiency : The target compound’s linear structure enables superior yields (96%) compared to branched analogs (61%) .
  • Fluorine Impact : Additional trifluoromethyl groups enhance metabolic stability but may reduce solubility .
  • Stereochemistry : Enantiomeric purity (94% ee) is critical for cinacalcet’s efficacy; diastereomers show diminished activity .
  • Structural Isomerism : Meta vs. para trifluoromethyl substitution drastically alters receptor binding profiles, as seen in serotonin vs. calcium-sensing receptor targeting .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is particularly notable for its applications in drug development, especially concerning its interactions with neurotransmitter systems and enzymatic pathways.

The molecular formula of this compound is C12H14F3NC_{12}H_{14}F_3N. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research in pharmacology and medicinal chemistry.

Research indicates that compounds similar to this compound can modulate neurotransmitter systems by acting on serotonin receptors or influencing enzymes involved in neurotransmitter metabolism. The mechanism often involves interactions with specific receptors or enzymes, leading to alterations in biochemical pathways that affect physiological responses.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound may interact with serotonin receptors, impacting mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to influence the activity of enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies:

  • Anticancer Activity : Fluorinated compounds have demonstrated cytotoxic effects against several cancer cell lines. For instance, derivatives of trifluoromethyl-substituted amines have been evaluated for their ability to inhibit cell proliferation in vitro.
  • Neuropharmacological Effects : The compound's structural properties suggest potential effects on central nervous system (CNS) activity, particularly through modulation of neurotransmitter systems.

Research Findings

A review of the literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
Demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent.
Explored synthesis methods that enhance yield and purity, facilitating further biological evaluation.
Investigated interactions with neurotransmitter systems, indicating possible applications in treating mood disorders.

Case Studies

Several case studies highlight the compound's pharmacological potential:

  • Case Study 1 : A study evaluated the cytotoxic effects of fluorinated amines on breast cancer cell lines, noting significant inhibition of cell growth at micromolar concentrations.
  • Case Study 2 : Research on the modulation of serotonin receptors indicated that compounds with similar structures can enhance serotonergic signaling, which may be beneficial in depression treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-[3-(Trifluoromethyl)phenyl]propan-1-amine, and how can purity be validated?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3-[3-(trifluoromethyl)phenyl]propanal intermediates. For example, lithium aluminum hydride (LiAlH₄) is used for amine reduction, followed by purification via column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Key reagents : Oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and trifluoromethyl-substituted aryl precursors. Reaction conditions (solvent, temperature) must be optimized to avoid byproducts like N-alkylated derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments and confirms the presence of the trifluoromethyl group (distinct ¹⁹F coupling in ¹H NMR).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • FT-IR : Detects amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation.
  • Store at -20°C in airtight containers to minimize degradation.
  • Follow GHS hazard codes (e.g., H303/H313/H333 for toxicity) and emergency procedures (e.g., rinsing with water, medical consultation) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic attack or electrophilic substitution.
  • Reaction path search tools : Software like GRRM or AFIR identifies transition states and intermediates.
  • Machine learning : Predicts optimal solvents/catalysts by training on datasets of similar trifluoromethylated amines .

Q. How can contradictions in reported biological activities of this compound be resolved?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies.
  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions.
  • Structural analogs : Test derivatives to isolate the role of the trifluoromethyl group in bioactivity .

Q. What strategies optimize enantioselective synthesis of this amine?

  • Methodology :

  • Chiral catalysts : Use BINAP-metal complexes (e.g., Ru) for asymmetric hydrogenation of prochiral ketones.
  • Kinetic resolution : Employ lipases or transition-metal catalysts to separate enantiomers.
  • Chiral HPLC : Validate enantiomeric excess (ee) ≥98% .

Q. How to design a kinetic study for degradation pathways under varying pH conditions?

  • Methodology :

  • pH-controlled reactors : Monitor degradation at pH 2–12 using UV-Vis or LC-MS.
  • Arrhenius analysis : Calculate activation energy (Eₐ) to infer mechanism (e.g., hydrolysis vs. oxidation).
  • Isotope labeling : Track ¹⁸O or ²H incorporation to identify bond cleavage sites .

Q. Key Notes

  • Advanced questions integrate computational, experimental, and analytical frameworks to address research gaps .
  • Safety and reproducibility are critical in both basic and advanced workflows .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTLMFBJIQWJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600038
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104774-87-0
Record name 3-(Trifluoromethyl)benzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104774-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]propan-1-amine
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Synthesis routes and methods I

Procedure details

To a solution of 3-(3-trifluoromethyl-phenyl)-propionamide (12) (3.4 g, 15.7 mmol) in THF (70 mL) was added dropwise a solution of lithium aluminum hydride in THF (1.0 M, 15.7 mL, 15.7 mmol) at room temperature. The reaction mixture was heated to reflux for 4 hours, then cooled to 0° C. Ethyl acetate was added to quench the reaction. Sodium hydroxide (5 N) was added and the mixture was refluxed for 30 min. The reaction was cooled to room temperature. Ethyl acetate was added to extract the product. The organic layer was separated and washed by saturated sodium bicarbonate and brine, then dried over MgSO4. Evaporation gave a crude oil, which purified by chromatography to give compound 13 as a colorless oil (1.6 g, 50.2%).
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70 mL
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15.7 mL
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Yield
50.2%

Synthesis routes and methods II

Procedure details

To an ice-bath cooled suspension of sodium hydride (1.32 g of a 60% dispersion in oil, 33 mmol) in anhydrous tetrahydrofuran (100 ml) under a nitrogen atmosphere was added dropwise a solution of diethyl cyanomethylphosphonate (5.34 ml, 33 mmol) in tetrahydrofuran (40 ml) and the resulting mixture stirred at 0° C. for 15 minutes. To this mixture was added a solution of 3-trifluoromethylbenzaldehyde (5.22 g, 30 mmol) in anhydrous tetrahydrofuran (40 ml) and the resulting mixture stirred at room temperature for 1.5 hours. Water (300 ml) was added and the mixture extracted with ethyl acetate (3×150 ml). The combined organic layers were washed with water (2×200 ml), brine (150 ml) then dried (Na2SO4) and evaporated. The residue was taken up in a mixture of ethanol (100 ml) and ammonium hydroxide (25 ml) and hydrogenated according to the method of Description 2. Purification by column chromatography on silica eluting with 5% MeOH in dichloromethane+0.5% NH4OH gave the title compound (1.5 g, 25%) as a yellow oil.
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100 mL
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5.22 g
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40 mL
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300 mL
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Yield
25%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-[3-(Trifluoromethyl)phenyl]propan-1-amine
3-[3-(Trifluoromethyl)phenyl]propan-1-amine
3-[3-(Trifluoromethyl)phenyl]propan-1-amine
3-[3-(Trifluoromethyl)phenyl]propan-1-amine
3-[3-(Trifluoromethyl)phenyl]propan-1-amine
3-[3-(Trifluoromethyl)phenyl]propan-1-amine

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